Cas no 2206607-34-1 (1-(2,2-Difluoropropoxy)-4-iodobenzene)

1-(2,2-Difluoropropoxy)-4-iodobenzene is a fluorinated aromatic compound featuring both an iodine substituent and a difluoropropoxy side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings. The difluoropropoxy group enhances lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and agrochemical applications. The iodine moiety serves as a versatile handle for further functionalization. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecules in medicinal chemistry and materials science.
1-(2,2-Difluoropropoxy)-4-iodobenzene structure
2206607-34-1 structure
商品名:1-(2,2-Difluoropropoxy)-4-iodobenzene
CAS番号:2206607-34-1
MF:C9H9F2IO
メガワット:298.068442106247
CID:5525887

1-(2,2-Difluoropropoxy)-4-iodobenzene 化学的及び物理的性質

名前と識別子

    • 1-(2,2-Difluoropropoxy)-4-iodobenzene
    • インチ: 1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3
    • InChIKey: RFLZAGZSRJHZNK-UHFFFAOYSA-N
    • ほほえんだ: C1(OCC(F)(F)C)=CC=C(I)C=C1

1-(2,2-Difluoropropoxy)-4-iodobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D183845-500mg
1-(2,2-Difluoropropoxy)-4-iodobenzene
2206607-34-1
500mg
$ 1110.00 2022-06-05
TRC
D183845-250mg
1-(2,2-Difluoropropoxy)-4-iodobenzene
2206607-34-1
250mg
$ 665.00 2022-06-05

1-(2,2-Difluoropropoxy)-4-iodobenzene 関連文献

1-(2,2-Difluoropropoxy)-4-iodobenzeneに関する追加情報

Introduction to 1-(2,2-Difluoropropoxy)-4-iodobenzene (CAS No: 2206607-34-1)

1-(2,2-Difluoropropoxy)-4-iodobenzene, identified by the chemical abstracts service number 2206607-34-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This benzene derivative features a unique structural configuration that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both an iodo substituent and an α,α-difluoropropoxy group imparts distinct reactivity and functional properties, making it a compound of considerable interest to synthetic chemists and medicinal chemists alike.

The iodobenzene moiety in this molecule serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biaryl structures that are prevalent in modern drug candidates. The α,α-difluoropropoxy group, on the other hand, introduces electron-withdrawing effects and influences the electronic properties of the benzene ring, which can be strategically exploited to modulate binding interactions with biological targets.

Recent advancements in pharmaceutical chemistry have highlighted the utility of fluorinated compounds in enhancing drug properties such as metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into drug molecules has been well-documented to improve their pharmacokinetic profiles. In this context, 1-(2,2-Difluoropropoxy)-4-iodobenzene emerges as a versatile building block for designing novel therapeutic agents. Its structural features allow for the facile introduction of additional functional groups while maintaining the integrity of the core scaffold.

One notable application of this compound is in the synthesis of kinase inhibitors, where precise modulation of electronic and steric properties is crucial for achieving high selectivity and efficacy. The iodo atom provides a convenient site for palladium-catalyzed transformations, enabling the construction of complex pharmacophores that can interact with protein targets with high precision. Furthermore, the difluoropropoxy group can enhance binding interactions by participating in hydrophobic interactions or by influencing the conformational preferences of the attached residues.

The growing interest in fluorinated intermediates has also spurred research into greener synthetic methodologies. Modern approaches to constructing fluorinated compounds often emphasize atom economy and minimal waste generation. 1-(2,2-Difluoropropoxy)-4-iodobenzene can be synthesized through efficient multi-step processes that leverage catalytic systems capable of performing multiple transformations in a single reaction vessel. Such methodologies align with the broader trend toward sustainable chemistry and are increasingly favored in industrial settings.

In addition to its role in drug discovery, this compound has found utility in materials science and agrochemical research. The unique electronic properties conferred by its substituents make it a candidate for developing advanced materials with tailored optoelectronic characteristics. Moreover, fluorinated compounds are often employed in crop protection agents due to their enhanced stability and bioactivity profiles.

The synthesis of 1-(2,2-Difluoropropoxy)-4-iodobenzene typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the iodo substituent at the desired position on the benzene ring, followed by nucleophilic substitution or etherification to incorporate the α,α-difluoropropoxy group. Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reliance on hazardous reagents.

The mechanistic understanding of reactions involving this compound has been a subject of intense investigation. Researchers have explored various catalytic systems that can facilitate selective transformations while minimizing side reactions. For instance, palladium-catalyzed cross-coupling reactions have been extensively studied for their ability to construct biaryl structures efficiently. The presence of both electron-withdrawing and electron-donating groups in 1-(2,2-Difluoropropoxy)-4-iodobenzene allows for fine-tuning of reaction conditions to achieve desired outcomes.

The pharmacological potential of derivatives derived from 1-(2,2-Difluoropropoxy)-4-iodobenzene has been explored through computational modeling and experimental validation. Virtual screening techniques have been employed to identify lead compounds with high binding affinity for target proteins. Subsequent experimental synthesis and biological testing have confirmed the efficacy of several derivatives in modulating disease-related pathways.

In conclusion,1-(2,2-Difluoropropoxy)-4-iodobenzene (CAS No: 2206607-34-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for constructing complex molecules with tailored properties. As research continues to uncover new synthetic methodologies and pharmacological applications,1-(2,2-Difluoropropoxy)-4-iodobenzene is poised to remain a cornerstone in both academic and industrial settings.

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